molecular formula C5H11BrN2 B13772511 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 71027-57-1

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide

Cat. No.: B13772511
CAS No.: 71027-57-1
M. Wt: 179.06 g/mol
InChI Key: ZQJBAVOICPHYHW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is a chemical compound belonging to the class of imidazolium salts. It is characterized by its unique structure, which includes a positively charged imidazolium ring. This compound is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide can be synthesized through several methods. One common synthetic route involves the alkylation of imidazole with methyl bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and amines.

    Oxidizing Agents: For oxidation reactions, agents such as hydrogen peroxide or potassium permanganate may be used.

    Reducing Agents: Reducing agents like sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various halogenated imidazolium salts.

Scientific Research Applications

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis and as an ionic liquid in various chemical processes.

    Biology: The compound can be used in the study of enzyme mechanisms and as a stabilizing agent for proteins.

    Industry: The compound is used in the production of advanced materials and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The positively charged imidazolium ring can form electrostatic interactions with negatively charged sites on biomolecules, influencing their structure and function. Additionally, the compound can participate in hydrogen bonding and van der Waals interactions, further modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethylimidazolium iodide
  • 1,3-Dimethylimidazolium chloride
  • 1,3-Dimethylimidazolium tetrafluoroborate

Uniqueness

1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its specific bromide counterion, which imparts distinct chemical properties compared to other imidazolium salts. The bromide ion can influence the solubility, reactivity, and stability of the compound, making it suitable for specific applications where other imidazolium salts may not be as effective.

Properties

CAS No.

71027-57-1

Molecular Formula

C5H11BrN2

Molecular Weight

179.06 g/mol

IUPAC Name

1,3-dimethyl-1,2-dihydroimidazol-1-ium;bromide

InChI

InChI=1S/C5H10N2.BrH/c1-6-3-4-7(2)5-6;/h3-4H,5H2,1-2H3;1H

InChI Key

ZQJBAVOICPHYHW-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CN(C=C1)C.[Br-]

Origin of Product

United States

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